molecular formula C19H30N6O B12715387 Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- CAS No. 135017-15-1

Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)-

Cat. No.: B12715387
CAS No.: 135017-15-1
M. Wt: 358.5 g/mol
InChI Key: FDEMXMQQXDTVQU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Functional Group Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[2-[[5-[[di(propan-2-yl)amino]methyl]furan-2-yl]methylamino]ethylamino]-(methylamino)methylidene]propanedinitrile . This name reflects its intricate substituent arrangement:

  • Propanedinitrile core : A central carbon atom bonded to two nitrile groups ($$C(C#N)_2$$).
  • Methylidene bridge : A methylene group ($$CH2$$) linking the propanedinitrile moiety to a methylamino group ($$NHCH3$$).
  • Ethylamino-furanyl chain : An ethylamino group ($$NHCH2CH2$$) connected to a 2-furanyl ring substituted at position 5 with a bis(1-methylethyl)aminomethyl group ($$N(CH(CH3)2)2CH2$$).

Key functional groups include:

  • Nitrile groups ($$C#N$$): Electron-withdrawing groups influencing reactivity.
  • Secondary amines : The bis(1-methylethyl)amino ($$N(CH(CH3)2)2$$) and methylamino ($$NHCH3$$) groups.
  • Furan ring : A five-membered aromatic oxygen heterocycle.

Molecular Geometry and Stereochemical Considerations

The molecule exhibits a hybrid geometry combining planar and tetrahedral regions:

  • Nitrile groups : Linear geometry ($$sp$$-hybridized carbons).
  • Amine groups : Trigonal pyramidal geometry ($$sp^3$$-hybridized nitrogens).
  • Furan ring : Planar aromatic structure with delocalized $$\pi$$-electrons.

Steric effects arise from the bulky bis(1-methylethyl) groups, which restrict free rotation around the furan-methylamine bond. No chiral centers are present, as all substituents on stereogenic atoms are either duplicates (e.g., two isopropyl groups) or part of symmetric frameworks.

Comparative Analysis with Related Propanedinitrile Derivatives

A comparative analysis highlights structural and functional distinctions (Table 1):

Table 1: Structural comparison of propanedinitrile derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound $$C{19}H{30}N_6O$$ 358.5 Furan ring, bis(1-methylethyl)amino, ethylamino-methylamino chain
Malononitrile (Propanedinitrile) $$C3H2N_2$$ 66.06 Parent compound; no substituents beyond nitriles
[Amino(dimethylamino)methylene]propanedinitrile $$C6H8N_4$$ 136.15 Dimethylamino and amino groups directly attached to propanedinitrile core

Notable differences include:

  • Complexity : The target compound’s furan-amine chain introduces steric bulk absent in simpler derivatives like malononitrile.
  • Electronic effects : The bis(1-methylethyl)amino group donates electron density via nitrogen lone pairs, modulating reactivity compared to electron-withdrawing nitriles.
  • Aromatic interactions : The furan ring enables $$\pi$$-$$\pi$$ stacking, absent in aliphatic derivatives.

Properties

CAS No.

135017-15-1

Molecular Formula

C19H30N6O

Molecular Weight

358.5 g/mol

IUPAC Name

2-[[2-[[5-[[di(propan-2-yl)amino]methyl]furan-2-yl]methylamino]ethylamino]-(methylamino)methylidene]propanedinitrile

InChI

InChI=1S/C19H30N6O/c1-14(2)25(15(3)4)13-18-7-6-17(26-18)12-23-8-9-24-19(22-5)16(10-20)11-21/h6-7,14-15,22-24H,8-9,12-13H2,1-5H3

InChI Key

FDEMXMQQXDTVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(O1)CNCCNC(=C(C#N)C#N)NC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Propanedinitrile derivatives have been investigated for their potential as therapeutic agents. The structure allows for modifications that can enhance biological activity and selectivity towards specific targets, such as receptors involved in neurological disorders or cancer.

2. Synergistic Effects
Research has indicated that compounds like malononitrile can exhibit synergistic toxicity with other agents, potentially leading to enhanced efficacy in drug formulations. This mechanism is critical for developing combination therapies that maximize therapeutic outcomes while minimizing side effects .

Agricultural Applications

1. Pesticide Formulations
Compounds similar to propanedinitrile have been explored for use in pesticide formulations due to their ability to act on specific pests while being less harmful to non-target organisms. The furan moiety in the structure may contribute to its effectiveness against certain agricultural pests.

2. Plant Growth Regulators
Research has suggested that nitriles can influence plant growth and development, making propanedinitrile a candidate for further study as a plant growth regulator. Its application could enhance crop yields by optimizing growth conditions .

Materials Science Applications

1. Polymer Chemistry
Propanedinitrile can serve as a monomer in the synthesis of various polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as increased strength or flexibility, which can be beneficial in manufacturing processes .

2. Coatings and Adhesives
The chemical's properties make it suitable for use in coatings and adhesives, where its stability and reactivity can enhance product performance. Research into its application in this field is ongoing, focusing on improving adhesion characteristics and durability under various environmental conditions.

Case Studies and Research Findings

Application AreaDescriptionReference
Drug DevelopmentInvestigating the potential of propanedinitrile derivatives as therapeutic agents
Pesticide FormulationsExploring the effectiveness of propanedinitrile in agricultural pest control
Polymer ChemistryUtilizing propanedinitrile as a monomer for synthesizing advanced polymers
Coatings and AdhesivesDeveloping coatings with enhanced properties using propanedinitrile-based formulations

Mechanism of Action

The mechanism of action of Propanedinitrile, (((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Differences

The propanedinitrile backbone is a common feature among related compounds, but substituents critically define their properties:

Compound Name (CAS No.) Core Structure Key Substituents Reference
Target Compound Propanedinitrile Furan with diisopropylamino, aminoethyl, methylamino groups -
Propanedinitrile, [[4-[bis(4-methylphenyl)amino]phenyl]methylene] (40703-88-6) Propanedinitrile Bis(4-methylphenyl)amino group
2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)methylene)propanedinitrile (25665-01-4) Propanedinitrile Bis(2-hydroxyethyl)amino, methylphenyl
2-(Ethoxymethylene)propanedinitrile (123-06-8) Propanedinitrile Ethoxymethylene group

Key Observations :

  • The target compound’s furan ring and diisopropylamino group distinguish it from phenyl or hydroxyethyl-substituted analogs. These groups enhance steric bulk and electron-donating capacity compared to simpler derivatives like 2-(ethoxymethylene)-propanedinitrile .
  • Compared to thiophene derivatives (e.g., 3-amino-5-piperidinyl-2,4-thiophenedicarbonitrile), the furan core may reduce aromatic stability but improve solubility due to oxygen’s electronegativity .

Physicochemical Properties

Property Target Compound (Estimated) Propanedinitrile, [[4-[bis(4-methylphenyl)amino]phenyl]methylene] (40703-88-6) 2-(Ethoxymethylene)-propanedinitrile (123-06-8) CHPD (54079-53-7)
Molecular Weight ~500–550 g/mol 349.16 g/mol 122.12 g/mol ~400–450 g/mol
log Kow (Hydrophobicity) ~6–7 (estimated) 6.0 0.5 7.88
Topological PSA ~80–100 Ų 50.8 Ų 56.8 Ų ~50–60 Ų
Volatility Low (non-volatile) Non-volatile Moderate (Henry’s Law: 3.7 × 10^-12 atm-m³/mol) Non-volatile

Key Observations :

  • The target compound’s high log Kow (estimated 6–7) aligns with its diisopropylamino and furan groups, suggesting strong adsorption to organic matter, similar to CHPD .

Biological Activity

Propanedinitrile, specifically the compound ((2-(((5-((bis(1-methylethyl)amino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene) , is a complex nitrile derivative with potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis and Structural Analysis

The synthesis of propanedinitrile derivatives often involves multi-step organic reactions, including the use of various reagents such as p-toluene sulfonyl chloride and maleic anhydride. Characterization techniques such as IR spectroscopy, NMR (both 1^{1}H and 13^{13}C), mass spectrometry, and density functional theory (DFT) calculations are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of propanedinitrile derivatives. For instance, certain derivatives exhibited significant antibacterial effects against a range of pathogens. A comparative analysis of minimum inhibitory concentrations (MIC) for various bacterial strains is summarized in Table 1:

CompoundE. coliS. aureusP. aeruginosaC. albicans
16.25 µM1.56 µM12.50 µM3.12 µM
23.12 µM0.78 µM6.25 µM1.56 µM
312.50 µM3.12 µM1.56 µM0.39 µM

These results indicate that some derivatives possess potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated using DPPH radical scavenging assays, where several derivatives showed promising results with IC50 values ranging from 3030 to 5050 μg/ml . This suggests that these compounds may mitigate oxidative stress in biological systems.

Neuroprotective Effects

Notably, one of the propanedinitrile derivatives has been identified as a potential lead for Alzheimer's disease treatment due to its ability to disaggregate amyloid-beta fibrils and inhibit monoamine oxidase A (MAO A), with an IC50 value of 1.651.65 μM . This neuroprotective property highlights the therapeutic potential of these compounds in neurodegenerative diseases.

Case Studies

In a recent study involving the synthesis and biological evaluation of nitrile-containing compounds, several derivatives were tested for their anti-Alzheimer activity. Among them, compound 63 , a phenylhydrazinylidene propanedinitrile derivative, demonstrated significant efficacy in disaggregating amyloid fibrils .

Another study focused on the SAR of related pyridine derivatives indicated that modifications in substituents significantly affected both antimicrobial and antioxidant activities . The introduction of specific functional groups was found to enhance biological efficacy.

Q & A

Q. What mechanistic insights explain the stability of Propanedinitrile derivatives under acidic conditions?

  • Methodology :
  • Perform kinetic studies (pH-rate profiling) to assess hydrolysis rates of nitrile groups .
  • Use isotopic labeling (18O^{18}\text{O}) to track oxygen incorporation during degradation .

Data Analysis and Reporting Guidelines

  • Contradiction Handling : Reconcile divergent NMR data by repeating experiments under standardized conditions (e.g., 500 MHz, CDCl3_3) .
  • Thermodynamic Parameters : Calculate activation energies (ΔG‡) for key reactions using Eyring plots from variable-temperature NMR .

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